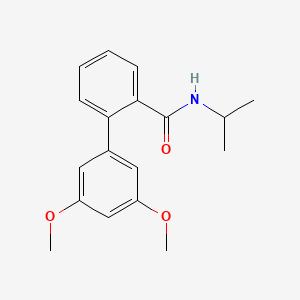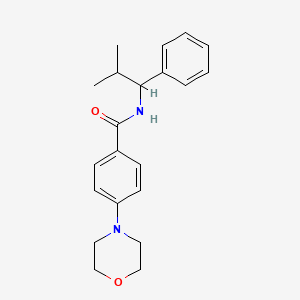![molecular formula C14H13N3OS B5561285 4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)
4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide” is a chemical compound with the linear formula C14H14N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The compound was synthesized and covalently bonded to silica . This new heterogeneous catalyst was labelled as RHACP2 . The surface morphology revealed spherical and irregular nanoparticles .Molecular Structure Analysis
The compound has a molecular weight of 226.28 . The SEM image of this hybrid thiourea silicate can be seen as aggregate particles . The surface morphology revealed spherical and irregular nanoparticles . The SEM images show mesoporous solids containing agglomerates of spherical particles of fairly uniform size and array .Chemical Reactions Analysis
The compound was synthesized and covalently bonded to silica . This new heterogeneous catalyst was labelled as RHACP2 . The SEM image of this hybrid thiourea silicate can be seen as aggregate particles .Physical And Chemical Properties Analysis
The compound has a linear formula of C14H14N2O and a molecular weight of 226.28 . The XRD indicates the catalyst to be amorphous . The nitrogen adsorption–desorption isotherm of the catalyst shows the mesoporous property .Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
Discovery of MGCD0103 : An orally active histone deacetylase (HDAC) inhibitor, MGCD0103, exhibits selective inhibition of HDACs 1-3 and 11, leading to cancer cell proliferation blockage, histone acetylation, and apoptosis induction. This compound, showing significant antitumor activity in vivo, has entered clinical trials, suggesting its potential as an anticancer drug (Zhou et al., 2008).
Antimicrobial Activity
Synthesis of 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones : These compounds were synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential of such chemical frameworks in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Capillary Electrophoresis for Drug Analysis
Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances : A study developed a capillary electrophoretic method for separating imatinib mesylate and its related substances, showcasing the utility of such compounds in analytical chemistry for quality control of pharmaceuticals (Ye et al., 2012).
Alzheimer's Therapy
N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones : Designed for Alzheimer's therapy, these molecules act as metal ion chelators, antioxidants, and agents interfering with amyloid peptide aggregation. This research highlights the multifunctional potential of such compounds in treating neurodegenerative diseases (Scott et al., 2011).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Discovery of BMS-605541 : A selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating the potential application of such compounds in cancer therapy by inhibiting angiogenesis (Borzilleri et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-5-7-11(8-6-10)13(18)17-14(19)16-12-4-2-3-9-15-12/h2-9H,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEHVECTEMJBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-benzoyl)-3-pyridin-2-yl-thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)
![1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5561210.png)
![N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5561212.png)

![3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561226.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5561233.png)
![3-bromo-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5561240.png)
![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)


![8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5561265.png)
![6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561271.png)
![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)
